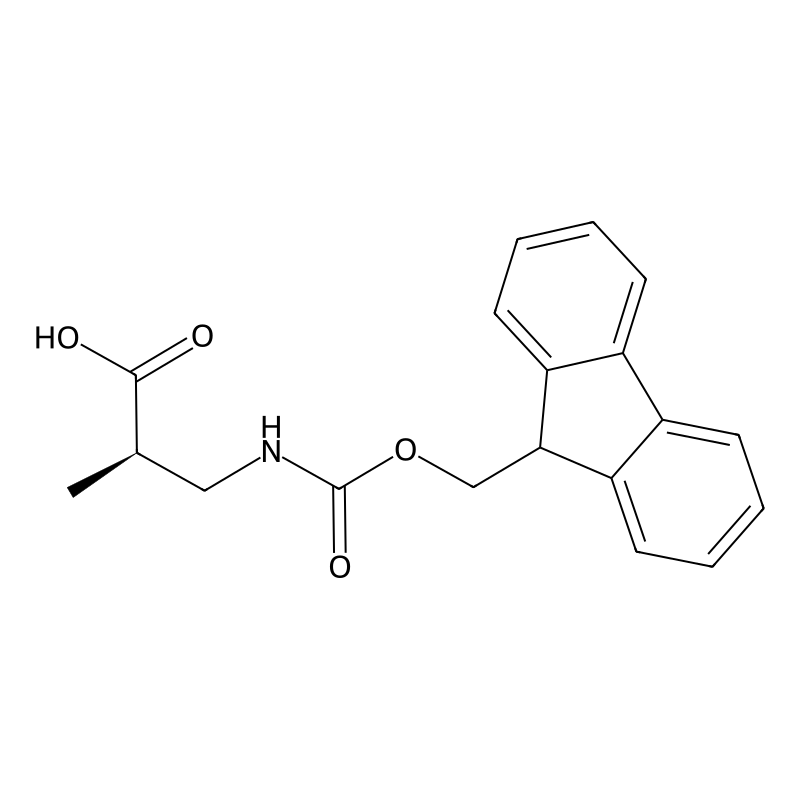(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
Catalog No.
S735349
CAS No.
211682-15-4
M.F
C19H19NO4
M. Wt
325.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
211682-15-4
Product Name
(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
IUPAC Name
(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid
Molecular Formula
C19H19NO4
Molecular Weight
325.4 g/mol
InChI
InChI=1S/C19H19NO4/c1-12(18(21)22)10-20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m1/s1
InChI Key
BMUDOYSTGJHGNI-GFCCVEGCSA-N
SMILES
CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Synonyms
211682-15-4;(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoicacid;(R)-3-(Fmoc-amino)-2-methylpropionicacid;(R)-Fmoc-beta2-Homoala-OH;FMOC-R-3-AMINOISOBUTYRICACID;(R)-3-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-2-METHYL-PROPIONICACID;FMOC-R-AMPA-OH;AmbotzFAA1761;(R)-Fmoc-|A2-Homoala-OH;30975_ALDRICH;SCHEMBL3740743;30975_FLUKA;CTK1A1484;MolPort-003-929-813;(R)-FMOC-BETA2-HOMOALANINE;ZINC2526563;ANW-60640;AKOS007930823;AKOS015948773;(R)-3-(N-Fmoc-Amino)isobutyricacid;AB17476;GS-0810;AJ-37625;AK-87763;KB-209925
Canonical SMILES
CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Isomeric SMILES
C[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid, commonly referred to as Fmoc-amino acid, is an important class of amino acids used in the field of organic chemistry. These amino acids have a protective group that is easily removed under basic conditions, which makes them valuable for peptide synthesis. In this paper, we will explore the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions of Fmoc-amino acids.
Fmoc-amino acids are a type of amino acid that has a protective group on the amine group of the amino acid. This protective group is called Fmoc, which stands for fluorenylmethoxycarbonyl. This group is introduced to protect the amine group of the amino acid during peptide synthesis, which is a process where two or more amino acids are linked together to form a peptide or protein. The Fmoc group can be removed under basic conditions, which makes these amino acids valuable for peptide synthesis.
Fmoc-amino acids are crystalline solids that are white to off-white in color. They are usually soluble in organic solvents such as methanol, ethanol, and dimethylformamide. The molecular weight of these amino acids ranges from 245.29 g/mol to 361.43 g/mol, depending on the specific amino acid. Fmoc-amino acids have a melting point that ranges from 98°C to 182°C.
Fmoc-amino acids are synthesized using a combination of organic chemistry techniques. The synthesis involves the protection of the amine group of the amino acid using the Fmoc group. This process can be achieved using different methods such as solid-phase peptide synthesis or solution-phase peptide synthesis. The Fmoc group can be removed using basic conditions such as piperidine.
The characterization of Fmoc-amino acids is usually done using techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These techniques allow for the identification and quantification of the Fmoc-amino acid.
The characterization of Fmoc-amino acids is usually done using techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These techniques allow for the identification and quantification of the Fmoc-amino acid.
are used to determine the purity and quantity of Fmoc-amino acids. HPLC and MS techniques are commonly used for this purpose. The purity of Fmoc-amino acids is usually determined by comparing the peak area of the Fmoc-amino acid to the total peak area of all the components in the sample. The quantity of Fmoc-amino acids is usually determined by measuring the peak area and comparing it to a standard curve prepared from known concentrations of Fmoc-amino acids.
Fmoc-amino acids do not have any biological activity on their own. However, they are important for the synthesis of peptides and proteins, which have important biological activities. Peptides and proteins synthesized using Fmoc-amino acids can have various biological activities such as enzyme inhibition, receptor antagonism, and receptor agonism.
Fmoc-amino acids are generally considered safe for use in scientific experiments. However, it is important to handle them with care due to their potential irritant effects on the skin, eyes, and respiratory system. The toxicity and safety of Fmoc-amino acids have not been extensively studied, and more research is necessary to assess their safety.
Fmoc-amino acids are commonly used in peptide and protein synthesis. They are also important for the construction of libraries of peptides and proteins, which are essential for drug discovery. Fmoc-amino acids are also used in the study of protein structure and function.
Research on Fmoc-amino acids has predominantly focused on their use in peptide and protein synthesis. However, there is ongoing research on the development of new Fmoc-amino acids with improved properties, such as increased solubility and stability.
Fmoc-amino acids have potential implications in various fields of research and industry. For example, they can be used in the development of new drugs and vaccines, as well as in the study of protein-protein interactions and signal transduction pathways. Fmoc-amino acids can also be used in the development of new materials, such as polymers and hydrogels.
One limitation of Fmoc-amino acids is their limited solubility in water. This can make them difficult to use in certain applications. Another limitation is their potential toxicity, which requires careful handling.
Future research on Fmoc-amino acids should focus on the development of new Fmoc-amino acids with improved properties, such as increased solubility and stability. Research should also focus on the optimization of synthesis and purification methods to improve the efficiency and yield of Fmoc-amino acids. Lastly, more research is necessary to assess the safety of Fmoc-amino acids and their potential environmental impact.
Future research on Fmoc-amino acids should focus on the development of new Fmoc-amino acids with improved properties, such as increased solubility and stability. Research should also focus on the optimization of synthesis and purification methods to improve the efficiency and yield of Fmoc-amino acids. Lastly, more research is necessary to assess the safety of Fmoc-amino acids and their potential environmental impact.
XLogP3
3.1
Wikipedia
(2R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








